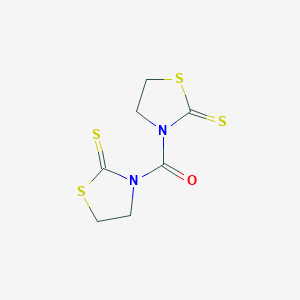

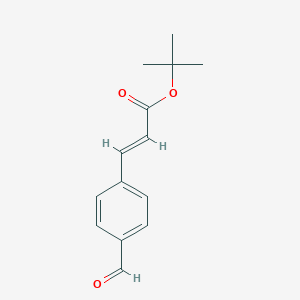

![molecular formula C10H16O4 B177103 1,4-Dioxaspiro[4.5]decan-8-essigsäure CAS No. 134136-04-2](/img/structure/B177103.png)

1,4-Dioxaspiro[4.5]decan-8-essigsäure

Übersicht

Beschreibung

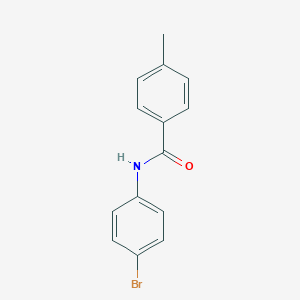

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a chemical compound with the molecular formula C10H16O4 . It is a useful bifunctional synthetic intermediate that has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetic acid involves the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material. The compound is synthesized via selective deketalization in an acidic solution . Acetic acid (HAc) is selected as the catalyst after comparing the catalytic effects of different acids .Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-acetic acid is characterized by IR and 1HNMR . The compound has a molecular weight of 142.20 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,4-Dioxaspiro[4.5]decane-8-acetic acid are characterized by a highly chemoselective reaction observed in the presence of all N-nucleophiles .Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a clear colorless to yellowish liquid . It has a molecular weight of 142.20 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Herstellung von Arylcyclohexanon-Analgetika

Diese Verbindung wird bei der Synthese von Arylcyclohexanonen verwendet, einer Klasse von Verbindungen mit potenziellen analgetischen Eigenschaften. Diese Substanzen können auf das zentrale Nervensystem wirken, um Schmerzen zu lindern, ohne die Nebenwirkungen, die mit Opioiden verbunden sind .

Metalloproteinase-Inhibitoren

Metalloproteinasen sind Enzyme, die eine Rolle beim Umbau und Abbau von Geweben spielen. Inhibitoren dieser Enzyme haben ein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Arthritis und Krebs. Die fragliche Verbindung kann zur Entwicklung neuer Metalloproteinase-Inhibitoren verwendet werden .

Therapeutische TRPM8-Rezeptor-Modulatoren

TRPM8-Rezeptoren sind an der Kältewahrnehmung und Schmerzempfindung beteiligt. Modulatoren dieser Rezeptoren können therapeutische Anwendungen bei der Behandlung chronischer Schmerzen und Migräne haben. Die Verbindung wird zur Herstellung von Benzimidazol-Derivaten verwendet, die als TRPM8-Modulatoren wirken .

Apoptose-induzierende Mittel

Apoptose ist eine Form des programmierten Zelltods, die für die Aufrechterhaltung der gesunden Gewebshomeostase entscheidend ist. Verbindungen, die Apoptose induzieren können, sind in der Krebsforschung wertvoll, da sie das Potenzial haben, Krebszellen selektiv zu töten. Diese Verbindung kann zur Entwicklung neuer Apoptose-induzierender Mittel verwendet werden .

Synthese von Acrylamiden

Acrylamide haben verschiedene Anwendungen, unter anderem in der Polymersynthese und als Zwischenprodukte in der organischen Synthese. Die Verbindung kann in Acrylamide umgewandelt werden, die dann als Bausteine für komplexere Moleküle dienen .

Pharmazeutische Prüfung

In der pharmazeutischen Forschung wird diese Verbindung als Referenzstandard verwendet, um die Genauigkeit analytischer Methoden und die Qualität pharmazeutischer Produkte zu gewährleisten .

Wirkmechanismus

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with enzymes, proteins, and other biological molecules. It binds to the active sites of enzymes and proteins, and is thought to act as an inhibitor of their activity. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with lipids and other biomolecules, and is believed to play a role in the regulation of metabolic processes.

Biochemical and Physiological Effects

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to affect the expression of genes involved in the regulation of metabolic processes. It has also been shown to affect the growth rate of cells, and to induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

1,4-Dioxaspiro[4.5]decane-8-acetic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store, and it is relatively inexpensive. Additionally, it is a versatile compound that can be used for a variety of research applications. However, there are some limitations to using 1,4-Dioxaspiro[4.5]decane-8-acetic acid in lab experiments. It is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid is not very water-soluble, which can limit its use in certain experiments.

Zukünftige Richtungen

The potential applications of 1,4-Dioxaspiro[4.5]decane-8-acetic acid are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a therapeutic agent. Additionally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a tool for studying the structure and function of proteins. Additionally, research could be conducted to explore the effects of 1,4-Dioxaspiro[4.5]decane-8-acetic acid on the expression of genes involved in the regulation of metabolic processes. Finally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCSTLPRXANJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568205 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134136-04-2 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

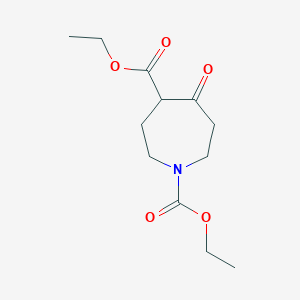

![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)

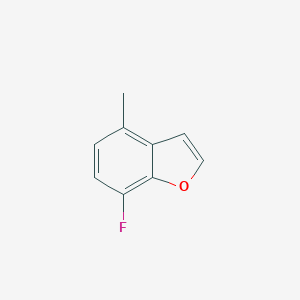

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

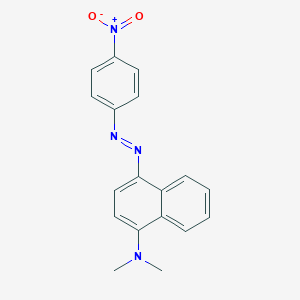

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)